4-Bromo-3-cyclopropoxy-5-nitropyridine
Description
4-Bromo-3-cyclopropoxy-5-nitropyridine is a brominated pyridine derivative featuring a nitro group at position 5, a cyclopropoxy substituent at position 3, and bromine at position 2. Its structure combines electron-withdrawing (nitro, bromine) and sterically bulky (cyclopropoxy) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The cyclopropoxy group, a three-membered ether ring, introduces unique steric and electronic effects compared to linear alkoxy substituents .
Properties
Molecular Formula |
C8H7BrN2O3 |
|---|---|
Molecular Weight |
259.06 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyloxy-5-nitropyridine |
InChI |
InChI=1S/C8H7BrN2O3/c9-8-6(11(12)13)3-10-4-7(8)14-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
WIBWZGJCALASJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-3-cyclopropoxy-5-nitropyridine involves several steps. One common method includes the nitration of 3-cyclopropoxy-4-bromopyridine. The nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-3-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organolithium or organomagnesium compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.
Scientific Research Applications
4-Bromo-3-cyclopropoxy-5-nitropyridine is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropoxy-5-nitropyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as nucleophilic substitution or reduction . The molecular targets and pathways involved are specific to the type of reaction it participates in.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent type, position, or electronic properties:
*Estimated based on substituent contributions.
†EWG: Electron-withdrawing group.
Key Observations:
- Cyclopropoxy vs. Methoxy/Ethoxy : The cyclopropoxy group (C₃H₅O) introduces steric strain and enhanced electron-withdrawing effects compared to linear alkoxy groups (e.g., methoxy or ethoxy). This strain may increase reactivity in nucleophilic aromatic substitution (SNAr) reactions .
- Nitro Group Position : Moving the nitro group from position 5 (target compound) to 3 (e.g., 5-Bromo-2-methoxy-3-nitropyridine) alters electron density distribution, affecting regioselectivity in further functionalization .
- Halogen Variants : Fluorine or chlorine substituents (e.g., 2-Bromo-5-fluoro-4-methyl-3-nitropyridine) reduce steric bulk compared to bromine but modify electronic properties and solubility .
Physicochemical Properties
- Solubility : Cyclopropoxy derivatives exhibit lower aqueous solubility than methoxy analogues due to increased hydrophobicity. For example, 3-Bromo-5-methoxypyridine (MW 188.02) is more polar than the target compound (MW ~273.03) .
- Crystallinity : Steric hindrance from cyclopropoxy may reduce crystallinity compared to planar methoxy substituents, complicating purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
